molecular formula C16H15FN2O2 B7584791 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one

Cat. No. B7584791
M. Wt: 286.30 g/mol
InChI Key: AUWDHAUZLSLYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one involves its interaction with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of specific enzymes that are involved in the progression of various diseases, such as cancer and Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain receptors, which play a crucial role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in the regulation of inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one in lab experiments include its potent activity against various diseases, its unique structure, and its potential for drug development. However, the limitations of using this compound include its complex synthesis method and the need for further studies to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for research on 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one. These include:
1. Further studies to determine the toxicity and pharmacokinetic properties of this compound.
2. Exploration of the potential of this compound as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
3. Investigation of the structural modifications of this compound to enhance its activity and selectivity.
4. Development of novel synthetic methods for the efficient synthesis of this compound.
Conclusion:
1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique structure and properties make it a promising candidate for drug discovery and development, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one involves several steps, including the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetic acid. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties.

properties

IUPAC Name

1-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-6-3-12(4-7-13)5-8-15(20)19-10-11-21-16-14(19)2-1-9-18-16/h1-4,6-7,9H,5,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWDHAUZLSLYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1C(=O)CCC3=CC=C(C=C3)F)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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